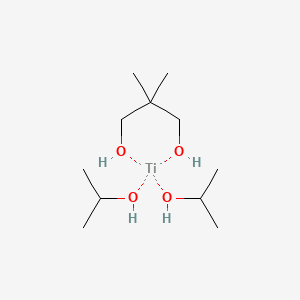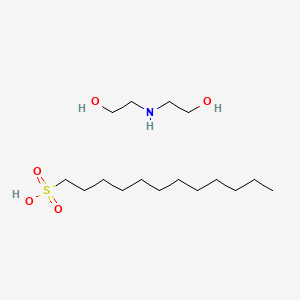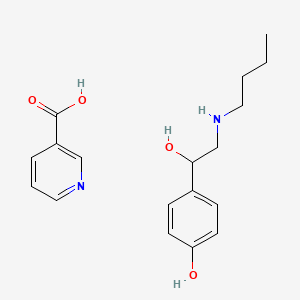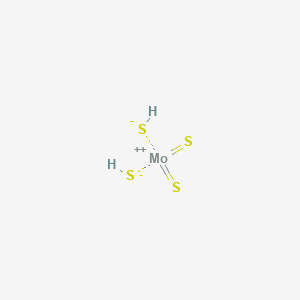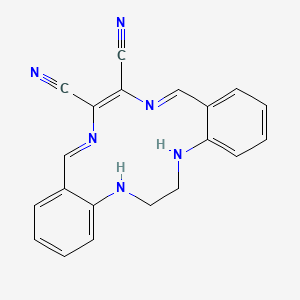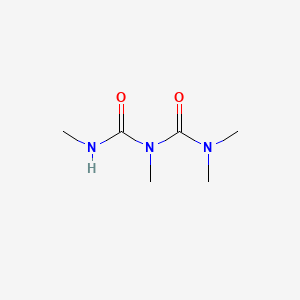
N,N,N,2-Tetramethylimidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,2-Tetramethylimidodicarbonic diamide is an organic compound with the molecular formula C6H13N3O2 It is a derivative of imidodicarbonic diamide, characterized by the presence of four methyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N,2-Tetramethylimidodicarbonic diamide can be synthesized through the reaction of dimethylamine hydrochloride with dicyano diamide under controlled conditions. The reaction typically occurs at temperatures ranging from 120°C to 140°C over a period of 4 hours, yielding the desired product with a moderate yield . The reaction can be optimized using microwave-assisted synthesis, which enhances the reaction rate and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is designed to maximize yield and minimize by-products, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N,2-Tetramethylimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted imidodicarbonic diamides.
Aplicaciones Científicas De Investigación
N,N,N,2-Tetramethylimidodicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N,N,N,2-Tetramethylimidodicarbonic diamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, modulating the activity of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Another tetramethylated diamine with similar properties but different applications.
N,N-Dimethylimidodicarbonimidic diamide: A related compound with fewer methyl groups, used in different synthetic contexts.
Uniqueness
N,N,N,2-Tetramethylimidodicarbonic diamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propiedades
Número CAS |
54070-65-4 |
|---|---|
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-3-(methylcarbamoyl)urea |
InChI |
InChI=1S/C6H13N3O2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
Clave InChI |
MQNQLPYQHSJRSV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


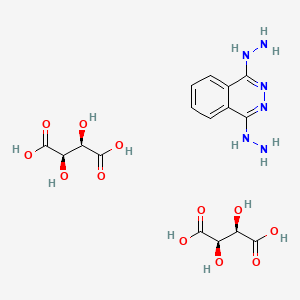
![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
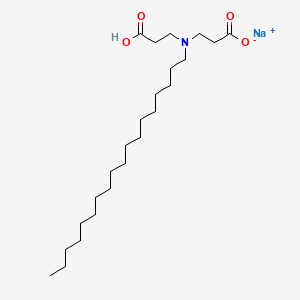
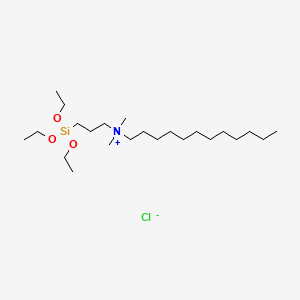
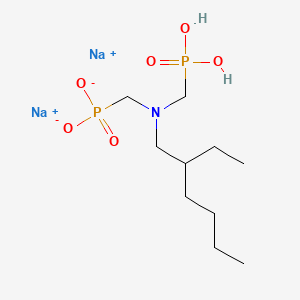
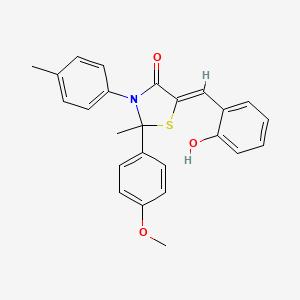
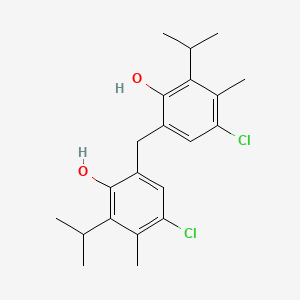
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
